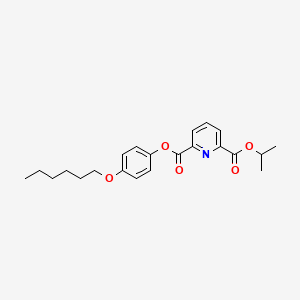

2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the addition of the hexyloxy and isopropyl groups, and the formation of the dicarboxylate. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring provides a planar, aromatic center to the molecule. The hexyloxy and isopropyl groups are likely to add significant steric bulk .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, which can act as a base and nucleophile. The dicarboxylate could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring might confer aromatic stability, while the hexyloxy and isopropyl groups could affect its solubility in different solvents .Scientific Research Applications

Optical and Electrochromic Applications

- Electrochromic Materials : A study found that hexyloxy-phenyl and isopropylphenyl groups, when introduced into the pyrrole ring of dithienylpyrrole-based conducting polymers, demonstrated significant electrochromic properties. These properties were evident in color changes from yellow to blue with varying contrast and coloration efficiency in different supporting electrolytes (Chang et al., 2014).

Thermal and Mechanical Properties

- High-Performance Polymers : Pyridine-containing aromatic diamine monomers, such as those related to the compound , were used to synthesize polyimides with notable solubility, thermal, mechanical, and optical properties. The study highlighted the structure-property relationships in such polymers (Guan et al., 2015).

Corrosion Inhibition

- Steel Corrosion Inhibition : Pyridine derivatives have been shown to be effective corrosion inhibitors for steel in acidic environments. The study of such compounds revealed their adsorption and inhibitory effects, demonstrating the potential of pyridine derivatives in industrial applications (Ansari et al., 2015).

Supramolecular Chemistry

- Ligand Synthesis : Pyridine-based ligands, such as those synthesized using 2,6-bis(trimethyltin)pyridine, have been utilized in Stille-type coupling procedures. These compounds play a crucial role in the development of supramolecular chemistry (Schubert & Eschbaumer, 1999).

Fluorescence Modulation

- Photochromism in Zinc-Porphyrins : Studies on 2- and 3-(phenylazo)pyridine derivatives have been applied to modulate the fluorescence of zinc-porphyrins, indicating the potential of pyridine derivatives in photochemical applications (Otsuki & Narutaki, 2004).

Synthesis of Functionalized Compounds

- Synthesis of Tetrahydropyridines : The synthesis of functionalized tetrahydropyridines using pyridine derivatives demonstrates their utility in organic synthesis and the potential for creating a wide range of chemical compounds (Zhu et al., 2003).

Coordination Chemistry

- Complex Chemistry : Pyridine derivatives have been used as ligands in complex chemistry, particularly in luminescent lanthanide compounds and iron complexes showing unique thermal and photochemical transitions (Halcrow, 2005).

Mechanism of Action

Target of Action

Similar compounds, such as 2,6-bis (4r)-(+)-isopropyl-2-oxazolin-2-yl pyridine, are known to act as c2 symmetric ligands for enantioselective catalysis . They easily form bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets by forming bidentate coordination complexes . This interaction could potentially lead to changes in the target’s function, although the specific changes would depend on the nature of the target and the context in which the compound is used.

Biochemical Pathways

Given its potential role in enantioselective catalysis , it could be involved in various biochemical reactions where chiral molecules are produced or utilized.

Result of Action

Based on its potential role in enantioselective catalysis , it could influence the production of chiral molecules, which could have various effects at the molecular and cellular levels.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-O-(4-hexoxyphenyl) 6-O-propan-2-yl pyridine-2,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-4-5-6-7-15-26-17-11-13-18(14-12-17)28-22(25)20-10-8-9-19(23-20)21(24)27-16(2)3/h8-14,16H,4-7,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKZDEGLUGLWPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2866028.png)

![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2866029.png)

![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866041.png)

![N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2866042.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2866044.png)